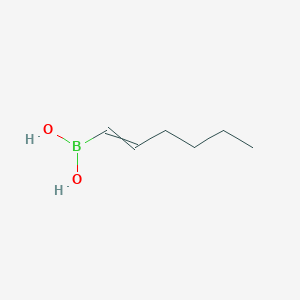
Diethyl 2-nitroterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-nitroterephthalate is an aromatic compound that belongs to the family of nitroaromatic esters It is characterized by the presence of two ethyl ester groups and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 2-nitroterephthalate can be synthesized through the nitration of diethyl terephthalate. The nitration process typically involves the reaction of diethyl terephthalate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of diethyl nitroterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: Diethyl 2-nitroterephthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as phenolate or thiophenolate anions, leading to the formation of ethers and thioethers.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Phenolate or thiophenolate anions, typically in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Nucleophilic Substitution: Ethers and thioethers.
Reduction: Diethyl aminoterephthalate.
Hydrolysis: Terephthalic acid and ethanol.
科学的研究の応用
Diethyl 2-nitroterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of diethyl nitroterephthalate involves its interaction with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then engage in additional reactions.
類似化合物との比較
Diethyl terephthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Dimethyl nitroterephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl aminoterephthalate: The reduced form of diethyl nitroterephthalate, containing an amino group instead of a nitro group.
Uniqueness: Diethyl 2-nitroterephthalate is unique due to the presence of both nitro and ester groups, which confer distinct reactivity patterns. The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the ester groups provide sites for hydrolysis and further functionalization.
特性
分子式 |
C12H13NO6 |
|---|---|
分子量 |
267.23 g/mol |
IUPAC名 |
diethyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(14)8-5-6-9(12(15)19-4-2)10(7-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChIキー |
ADPASYSZBOYEJM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)


![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B8805355.png)








